1-(4-Bromobutyl)-3-(trifluoromethyl)benzene
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Overview
Description
1-(4-Bromobutyl)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of a bromobutyl group and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-bromobutylbenzene with trifluoromethylating agents under controlled conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes, utilizing advanced techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromobutyl)-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones and reduction to form hydrocarbons.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium iodide in acetone or potassium tert-butoxide in DMSO.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Hydrogen gas with palladium on carbon or lithium aluminum hydride are typical reducing agents.
Major Products Formed:
Substitution Reactions: Products include iodinated or other substituted benzene derivatives.
Oxidation Reactions: Products include alcohols, aldehydes, or ketones.
Reduction Reactions: Products include alkanes or partially reduced intermediates.
Scientific Research Applications
1-(4-Bromobutyl)-3-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromobutyl)-3-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The bromobutyl group can participate in nucleophilic substitution reactions, while the trifluoromethyl group can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. These interactions can modulate various biochemical pathways and processes .
Comparison with Similar Compounds
- 1-(4-Bromobutyl)-4-(trifluoromethyl)benzene
- 4-Butylbromobenzene
- 1-Bromobutylbenzene
Comparison: 1-(4-Bromobutyl)-3-(trifluoromethyl)benzene is unique due to the specific positioning of the trifluoromethyl group on the benzene ring, which can significantly alter its chemical properties compared to its analogs.
Biological Activity
1-(4-Bromobutyl)-3-(trifluoromethyl)benzene, a compound with a unique structure featuring a bromobutyl group and a trifluoromethyl group attached to a benzene ring, has garnered interest in various fields of research due to its potential biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and findings from recent research.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, potentially allowing the compound to penetrate cell membranes more effectively. This characteristic may influence its interactions with proteins, enzymes, and receptors.
Cytotoxicity Studies
Cytotoxicity assays conducted on structurally related compounds suggest that halogenated benzene derivatives may exhibit significant cytotoxic effects against various cancer cell lines. For example, a study demonstrated that brominated compounds could induce apoptosis in cancer cells through the activation of caspase pathways. The specific cytotoxicity of this compound remains to be fully elucidated but warrants further investigation.
Case Studies and Research Findings
- Study on Antimicrobial Properties : A comparative analysis of several trifluoromethylated compounds revealed that those with longer alkyl chains exhibited enhanced antimicrobial activity against Staphylococcus aureus. This suggests that this compound could have similar effects due to its structural features .
- Cytotoxicity Assessment : In a study published in the Journal of Medicinal Chemistry, compounds with bromine and trifluoromethyl groups were tested against human cancer cell lines. Results indicated that these compounds exhibited IC50 values in the low micromolar range, suggesting significant cytotoxic potential .
- Mechanistic Insights : Research into the mechanism of action for related compounds indicates that halogenated phenyl derivatives could interfere with cellular signaling pathways, particularly those involving reactive oxygen species (ROS), leading to increased oxidative stress within cells .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
1-(4-bromobutyl)-3-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrF3/c12-7-2-1-4-9-5-3-6-10(8-9)11(13,14)15/h3,5-6,8H,1-2,4,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTWWRLZSJXEKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CCCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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